N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that features a bromophenyl group and a pyrimidopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide typically involves the following steps:
Formation of the 4-bromophenyl intermediate: This can be achieved through bromination of phenyl compounds using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the pyrimidopyrimidine core: The pyrimidopyrimidine core can be synthesized via cyclization reactions involving appropriate precursors such as diamines and carbonyl compounds.
Thioether formation: The final step involves the formation of the thioether linkage between the 4-bromophenyl group and the pyrimidopyrimidine core. This can be achieved using thiol reagents under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with unique electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the pyrimidopyrimidine core play crucial roles in binding to these targets, thereby modulating their activity. The thioether linkage may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
- N-(4-fluorophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
- N-(4-methylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
Uniqueness
N-(4-bromophenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding and other non-covalent interactions, which may enhance the compound’s efficacy in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5OS/c1-9-17-6-12-14(20-9)18-8-19-15(12)23-7-13(22)21-11-4-2-10(16)3-5-11/h2-6,8H,7H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFKDPNQTGKJAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)N=CN=C2SCC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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